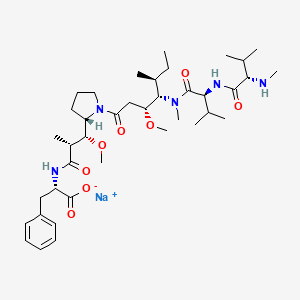

MMAF sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

sodium;(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N5O8.Na/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);/q;+1/p-1/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMDBXMBHWLORJ-KMYLZLQDSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64N5NaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

753.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of MMAF Sodium in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Monomethyl auristatin F (MMAF) sodium is a synthetic and highly potent antineoplastic agent derived from auristatin.[1][2][3] Due to its high cytotoxicity, MMAF is not administered as a standalone systemic drug but is a critical component, or "payload," in the design of antibody-drug conjugates (ADCs).[2][4][5][6][] This guide provides an in-depth examination of the molecular mechanism of action of MMAF in cancer cells, detailing its journey from ADC delivery to the induction of apoptosis. It includes quantitative data on its potency and outlines key experimental protocols used to elucidate its function.

Core Mechanism: Inhibition of Tubulin Polymerization

The primary mechanism of action for MMAF is the disruption of microtubule dynamics, which are essential for cellular structure and division.[1][3] Microtubules are polymers of α- and β-tubulin dimers that undergo constant polymerization and depolymerization. During mitosis, these dynamics are critical for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes into daughter cells.

MMAF functions as a potent antitubulin agent by inhibiting the polymerization of tubulin dimers into microtubules.[1][2][3][4][][8] By binding to tubulin, MMAF prevents the assembly of these critical structures, leading to a cascade of events that halt cell division and ultimately trigger cell death.[1][]

The Role of Antibody-Drug Conjugates (ADCs) in MMAF Delivery

The systemic toxicity of free MMAF precludes its use as a conventional chemotherapeutic agent.[6][][8] ADCs overcome this limitation by leveraging the high specificity of monoclonal antibodies (mAbs) to target antigens overexpressed on the surface of cancer cells.[9] This targeted delivery mechanism increases the therapeutic window, maximizing efficacy at the tumor site while minimizing exposure to healthy tissues.

The ADC-mediated delivery of MMAF follows a multi-step process:

-

Targeting & Binding: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific target antigen on a cancer cell.

-

Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex, typically through endocytosis.[10]

-

Payload Release: The complex is trafficked to intracellular compartments, usually lysosomes. The acidic environment and lysosomal proteases (e.g., cathepsin B) cleave the linker connecting the mAb to the MMAF payload.[][9]

-

Cytotoxic Action: Once liberated, free MMAF can bind to its tubulin target, exerting its potent cytotoxic effects. A key feature of MMAF is a charged C-terminal phenylalanine, which impairs its ability to diffuse across cell membranes.[][9][11] This property is advantageous as it can lead to a higher intracellular concentration and may reduce the "bystander effect" on neighboring healthy cells compared to more membrane-permeable payloads like MMAE.[6]

Cellular Consequences of Tubulin Inhibition

G2/M Phase Cell Cycle Arrest

The disruption of the mitotic spindle by MMAF activates a critical cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation by preventing cells from entering anaphase until all chromosomes are properly attached to the spindle microtubules. By inhibiting microtubule polymerization, MMAF ensures this condition is never met, leading to a sustained arrest in the G2/M phase of the cell cycle.[12][13] This arrest prevents the cell from dividing and provides a window for apoptotic signaling to occur.

Induction of Apoptosis

Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers programmed cell death, or apoptosis.[14] While the precise signaling cascade can vary between cell types, the sustained activation of the SAC and the cellular stress from a failed mitosis lead to the activation of the intrinsic (mitochondrial) apoptotic pathway. This process is characterized by the activation of a cascade of cysteine proteases called caspases (e.g., caspase-9 and caspase-3) and the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP).[15][16] The culmination of these events is the systematic dismantling of the cell.

Quantitative Potency Data

The cytotoxic potency of MMAF is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for MMAF have been determined across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [4][17] |

| H3396 | Breast Carcinoma | 105 | [4][17] |

| 786-O | Renal Cell Carcinoma | 257 | [4][17] |

| Caki-1 | Renal Cell Carcinoma | 200 | [4][17] |

| HeLa (pHLIP-MMAF) | Cervical Cancer | 29 (at pH 5.0) | [6] |

Key Experimental Protocols

The mechanistic understanding of MMAF has been built upon several key in vitro assays. Below are generalized methodologies for these experiments.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M) following treatment with MMAF. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Methodology:

-

Cell Culture: Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of MMAF or an ADC containing MMAF for a specified period (e.g., 24 hours). Include a vehicle-treated control group.

-

Harvesting: Aspirate the media, wash cells with PBS, and detach them using trypsin. Collect the cells by centrifugation.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.

Apoptosis Detection via Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be fluorescently labeled, serving as a marker for early apoptosis. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Methodology:

-

Cell Culture & Treatment: Seed and treat cells with MMAF as described for the cell cycle analysis, typically for a longer duration (e.g., 48-72 hours) to allow for apoptosis to occur.

-

Harvesting: Collect both adherent and floating cells (apoptotic cells may detach) by trypsinization and centrifugation.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.

-

Incubation: Incubate the cells at room temperature in the dark for approximately 15 minutes.

-

Analysis: Analyze the samples immediately by flow cytometry. The results are typically displayed on a dot plot, which allows for the quantification of four populations:

-

Annexin V- / PI-: Viable cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells (often due to mechanical damage).

-

Conclusion

MMAF sodium is a highly effective cytotoxic agent whose mechanism of action is centered on the potent inhibition of tubulin polymerization. This primary action leads to a cascade of well-defined cellular events, including G2/M phase cell cycle arrest and the subsequent induction of apoptosis. The development of ADC technology has been crucial in harnessing the power of MMAF, enabling its targeted delivery to cancer cells and establishing it as a vital payload in the development of next-generation cancer therapeutics.

References

- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. MMAF, derivatives and linkers – TBD Pharmatech [tbdpharmatech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MMAF, 745017-94-1 | BroadPharm [broadpharm.com]

- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 10. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 12. Sodium Fluoride Arrests Renal G2/M Phase Cell-Cycle Progression by Activating ATM-Chk2-P53/Cdc25C Signaling Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Induction of apoptotic death and retardation of neuronal differentiation of human neural stem cells by sodium arsenite treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glpbio.com [glpbio.com]

The Chemical Architecture and Functional Profile of MMAF Sodium: A Technical Guide

Monomethyl auristatin F (MMAF) sodium is a potent synthetic antineoplastic agent that belongs to the auristatin family of dolastatin 10 analogs.[1][2] It functions as a highly effective inhibitor of tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis.[3][4][] Due to its high cytotoxicity, MMAF is most commonly utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[3][][6] In this context, a monoclonal antibody specific to a tumor-associated antigen guides MMAF selectively to cancer cells, minimizing systemic toxicity.[4][][7] The mafodotin part of an ADC's name, in International Nonproprietary Names, refers to MMAF along with its linker structure to the antibody.[4] This guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of MMAF sodium, intended for researchers and professionals in drug development.

Physicochemical Characteristics

This compound is the sodium salt of Monomethylauristatin F. The addition of the sodium ion enhances its solubility in aqueous solutions. The physicochemical properties of both MMAF and its sodium salt are crucial for its formulation and delivery as part of an ADC.

| Property | Value | Reference(s) |

| Chemical Formula | C39H64N5NaO8 | [8][9] |

| Molecular Weight | 753.94 g/mol | [9] |

| CAS Number | 1799706-65-2 | [8][9] |

| Appearance | Solid | [10] |

| Solubility | DMSO: ≥ 200 mg/mL (265.27 mM) H2O: ≥ 100 mg/mL (132.64 mM) Ethanol: 100 mg/mL (136.61 mM) | [6][11] |

| Log P (Octanol/Water) | 0.7 (for MMAF) | [12] |

| Storage Conditions | Powder: -20°C for up to 3 years In solvent: -80°C for up to 1 year | [3][13] |

Biological Activity and Cytotoxicity

The primary mechanism of action of MMAF is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][][14] The C-terminal phenylalanine of MMAF imparts a charge that reduces its membrane permeability compared to its analogue, MMAE, thereby lowering its cytotoxicity as a free drug and making it more dependent on targeted delivery via ADCs.[][12][14]

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [6][9] |

| H3396 | Breast Carcinoma | 105 | [6][9] |

| 786-O | Renal Cell Carcinoma | 257 | [6][9] |

| Caki-1 | Renal Cell Carcinoma | 200 | [6][9] |

| Jurkat | T-cell Leukemia | 450 | [15] |

| SKBR3 | Breast Adenocarcinoma | 83 | [15] |

Experimental Protocols

Detailed experimental procedures are critical for the accurate evaluation of this compound's properties and efficacy. Below are outlines of common experimental protocols.

Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is the first step in most in vitro and in vivo studies.

Protocol for a 10 mM Stock Solution in DMSO:

-

Weigh out a precise amount of this compound powder.

-

Calculate the required volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration using the molecular weight of this compound (753.94 g/mol ).

-

Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.

-

To aid dissolution, the mixture can be gently warmed to 37°C or sonicated.[9][10][13]

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[3][9]

In Vitro Cytotoxicity Assay

This protocol outlines a typical procedure to determine the IC50 value of this compound against a cancer cell line.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve a range of final concentrations.

-

Cell Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 72 hours.

-

Viability Assessment: Use a cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions to quantify the number of viable cells in each well.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the untreated control and plot the cell viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antibody-Drug Conjugation Protocol Outline

This protocol provides a general workflow for the conjugation of MMAF to a monoclonal antibody.

-

Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for conjugation. This is followed by purification to remove the excess reducing agent.

-

Linker-Payload Preparation: The MMAF is typically functionalized with a linker that has a maleimide group (e.g., mc-MMAF).[15] This maleimide group will react with the free thiol groups on the antibody.

-

Conjugation Reaction: Mix the prepared antibody with a molar excess of the mc-MMAF linker-payload in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). The reaction is typically carried out at room temperature for several hours or overnight.[15]

-

Purification of the ADC: Remove the excess, unconjugated linker-payload and any aggregates using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration.

-

Characterization of the ADC: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. This can be achieved using techniques like hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and SEC.

Visualizing Structure and Function

Diagrams illustrating the chemical structure, mechanism of action, and experimental workflows provide a clearer understanding of this compound.

Caption: Chemical Structure of this compound.

Caption: MMAF's Mechanism of Action via an ADC.

Caption: Experimental Workflow for ADC Evaluation.

References

- 1. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adcreview.com [adcreview.com]

- 8. glpbio.com [glpbio.com]

- 9. glpbio.com [glpbio.com]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MMAF | Microtubule Associated | TargetMol [targetmol.com]

- 14. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 15. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Unconjugated MMAF Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent and a derivative of the natural dolastatin 10.[1] While extensively utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), understanding the inherent in vitro activity of its unconjugated form, particularly the sodium salt, is crucial for comprehensive toxicological evaluation and mechanistic studies. This technical guide provides an in-depth overview of the in vitro cytotoxicity of unconjugated MMAF sodium, detailing its mechanism of action, summarizing key cytotoxicity data, and providing standardized experimental protocols for its assessment.

Mechanism of Action

Unconjugated this compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, a critical process for cell division.[2] The core mechanism can be delineated as follows:

-

Tubulin Polymerization Inhibition: MMAF binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[3] This disruption of microtubule assembly leads to a cascade of cellular events.

-

Cell Cycle Arrest: The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. This disruption triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged G2/M arrest ultimately initiates the intrinsic pathway of apoptosis, or programmed cell death.[1][4] This is mediated by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Disruption of the microtubule network can lead to the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and Bak, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation.[5][6]

Quantitative Cytotoxicity Data

The in vitro potency of unconjugated this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of a biological function, such as cell viability. The IC50 values for unconjugated this compound vary across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [1] |

| H3396 | Breast Carcinoma | 105 | [1] |

| 786-O | Renal Cell Carcinoma | 257 | [1] |

| Caki-1 | Renal Cell Carcinoma | 200 | [1] |

Experimental Protocols

Accurate and reproducible assessment of in vitro cytotoxicity is paramount. The following are detailed protocols for commonly employed assays.

Cell Viability Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Unconjugated this compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of unconjugated this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Visually confirm the formation of purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

3.1.2. AlamarBlue™ (Resazurin) Assay

This fluorescent/colorimetric assay also measures metabolic activity.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Unconjugated this compound

-

AlamarBlue™ reagent

-

96-well plates

-

Fluorescence or absorbance microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of unconjugated this compound as described in the MTT assay protocol.

-

Incubate for the desired exposure time (e.g., 72 hours).

-

Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.

-

Incubate for 1-4 hours, or as recommended by the manufacturer, protected from light.

-

Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Calculate cell viability relative to the vehicle control and determine the IC50 value.

-

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Unconjugated this compound

-

6-well plates or culture dishes

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded may need to be optimized based on the cell line's plating efficiency.

-

Allow the cells to attach for several hours or overnight.

-

Treat the cells with various concentrations of unconjugated this compound for a defined period (e.g., 24 hours).

-

After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for a period that allows for colony formation (typically 7-14 days), ensuring the medium is changed as needed.

-

When colonies are visible (defined as a cluster of at least 50 cells), remove the medium and wash the wells with PBS.

-

Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin) for 10-15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition to assess the cytotoxic effect.

-

Visualizations

Signaling Pathway of MMAF-Induced Apoptosis

Caption: Signaling pathway of unconjugated this compound-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General experimental workflow for assessing in vitro cytotoxicity.

Logical Relationship of Experimental Data

Caption: Logical relationship for determining the IC50 value.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-tubulins DEPendably induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Core of Antibody-Drug Conjugates: A Technical Guide to the Solubility and Stability of MMAF Sodium in DMSO

For Immediate Release

A deep dive into the physicochemical properties of Monomethyl Auristatin F (MMAF) sodium salt, a critical payload in the development of antibody-drug conjugates (ADCs), reveals crucial handling and storage parameters in dimethyl sulfoxide (DMSO). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability of MMAF sodium in this commonly used solvent, complete with experimental protocols and data presentation.

Executive Summary

Monomethyl Auristatin F (MMAF), a potent anti-tubulin agent, is a key cytotoxic component of several ADCs. Its sodium salt form enhances its utility, but its behavior in solvents like DMSO is critical for consistent and effective conjugation to monoclonal antibodies. This document outlines the solubility limits and stability profile of this compound in DMSO, providing a framework for its optimal handling, storage, and use in research and development settings.

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO, a key characteristic that facilitates its use in the preparation of stock solutions for ADC conjugation.

Table 1: Solubility of this compound and MMAF in DMSO

| Compound | Solvent | Reported Solubility | Molar Concentration (mM) | Source(s) |

| This compound | DMSO | ≥ 200 mg/mL | 265.27 | [1] |

| MMAF | DMSO | 100 mg/mL | 136.61 | [2] |

It is critical to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of auristatin derivatives.[2]

Proposed Experimental Protocol for Solubility Determination

The following protocol outlines a method for determining the solubility of this compound in DMSO.

Objective: To quantitatively determine the saturation solubility of this compound in DMSO at ambient temperature.

Materials:

-

This compound salt

-

Anhydrous DMSO

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial.

-

Equilibration: Agitate the mixture vigorously using a vortex mixer for an extended period (e.g., 24 hours) at a controlled ambient temperature to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved this compound.

-

Sample Preparation for Analysis: Carefully collect an aliquot of the clear supernatant and dilute it with a known volume of DMSO to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample by a validated stability-indicating HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility.

Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility in DMSO.

Stability of this compound in DMSO

The stability of this compound in DMSO is a critical parameter for ensuring the integrity of the payload before conjugation. While generally stable under recommended storage conditions, it is noted to be unstable in solution for immediate use.[1]

Table 2: Recommended Storage Conditions for this compound and MMAF in DMSO

| Compound | Storage Temperature | Duration | Recommendations | Source(s) |

| This compound | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [1] |

| This compound | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1] |

| MMAF | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. | [2] |

| MMAF | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [2] |

Studies on general compound stability in DMSO have shown that water content can be a more significant factor in degradation than oxygen.[3] Furthermore, multiple freeze-thaw cycles (up to 11) have been shown to not cause significant degradation for many compounds in DMSO.[3]

Proposed Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in DMSO under various storage conditions.

Objective: To assess the chemical stability of this compound in DMSO at different temperatures over time.

Materials:

-

This compound salt stock solution in anhydrous DMSO (e.g., 10 mg/mL)

-

HPLC system with UV and/or Mass Spectrometry (MS) detector

-

Temperature-controlled storage units (-80°C, -20°C, 4°C, and 25°C)

-

Amber vials

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration.

-

Aliquoting: Dispense aliquots of the stock solution into amber vials to minimize light exposure and headspace.

-

Storage: Store the vials at the different temperature conditions: -80°C, -20°C, 4°C, and 25°C.

-

Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month, 3 months, 6 months).

-

Sample Analysis: At each time point, retrieve a vial from each storage condition. Allow it to equilibrate to room temperature before analysis. Analyze the sample by a validated stability-indicating HPLC-UV/MS method.

-

Data Evaluation: Determine the percentage of the remaining this compound relative to the T=0 sample. Identify and quantify any degradation products.

Logical Flow for Stability Assessment

Caption: Process for assessing the stability of this compound in DMSO.

Conclusion

The high solubility of this compound in DMSO makes it a suitable solvent for the preparation of concentrated stock solutions required for ADC manufacturing. However, its long-term stability in solution necessitates careful storage, with temperatures of -80°C being optimal for extended preservation. The provided experimental protocols offer a robust framework for in-house validation of solubility and stability, ensuring the quality and consistency of this critical ADC payload. Researchers and drug developers are encouraged to adhere to these guidelines to mitigate risks of payload degradation and ensure the therapeutic efficacy of the final ADC product.

References

- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]

The Lynchpin of Potent Antibody-Drug Conjugates: A Technical Guide to MMAF Sodium

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin F (MMAF) sodium salt has emerged as a critical payload in the development of next-generation antibody-drug conjugates (ADCs). Its high potency as a microtubule-disrupting agent, coupled with a hydrophilic nature that can influence the overall properties of the ADC, makes it a compelling choice for targeted cancer therapy. This in-depth technical guide provides a comprehensive overview of MMAF sodium, including its mechanism of action, key quantitative data, detailed experimental protocols, and a roadmap for its integration into ADC development workflows.

Core Properties and Mechanism of Action

MMAF is a synthetic analog of the natural antimitotic agent dolastatin 10.[1] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which contributes to its reduced cell permeability.[1] This characteristic can minimize off-target toxicity and makes MMAF a suitable candidate for ADCs where the bystander effect is not desired.[2] The sodium salt form of MMAF enhances its solubility and stability in aqueous solutions, facilitating its use in bioconjugation processes.[3][4]

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C39H64N5NaO8 | [4] |

| Molecular Weight | 753.94 g/mol | [4] |

| Solubility | Soluble in water (≥ 100 mg/mL) and DMSO (≥ 200 mg/mL). It is noted to be unstable in solution, and freshly prepared solutions are recommended. | [3] |

| Appearance | A white to off-white solid. | [5] |

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

The primary mechanism of action of MMAF is the potent inhibition of tubulin polymerization.[6][7] By binding to tubulin, MMAF disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[8]

The apoptotic cascade initiated by MMAF-induced mitotic arrest primarily proceeds through the intrinsic (mitochondrial) pathway. The prolonged G2/M arrest triggers cellular stress signals that lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[4] This shift in the balance of Bcl-2 family proteins results in increased mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell, leading to apoptosis.[9][10]

Quantitative Potency of MMAF and MMAF-ADCs

The in vitro cytotoxicity of MMAF and ADCs utilizing this payload is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following table summarizes representative IC50 values for free MMAF and various MMAF-ADCs against different cancer cell lines.

| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Free MMAF | Jurkat | T-cell leukemia | 450 | [11] |

| SKBR3 | Breast cancer | 83 | [11] | |

| Karpas 299 | Anaplastic large cell lymphoma | 119 | [3][12] | |

| H3396 | Breast carcinoma | 105 | [3][12] | |

| 786-O | Renal cell carcinoma | 257 | [3][12] | |

| Caki-1 | Renal cell carcinoma | 200 | [3][12] | |

| cAC10-vcMMAF | L-82 | Anaplastic large cell lymphoma | 2-55 ng/mL | [2] |

| h1F6-vcMMAF | L-82 | Anaplastic large cell lymphoma | 2-55 ng/mL | [2] |

| cOKT9-vcMMAF | L-82 | Anaplastic large cell lymphoma | 2-55 ng/mL* | [2] |

| Chi-Tn/MMAF | Jurkat | T-cell leukemia | Dose-dependent cytotoxicity observed | [11] |

| EV20/MMAF | HuH7 | Liver cancer | ~25 | [8] |

| PLC/PRF/5 | Liver cancer | ~70 | [8] |

*Note: The reference provides a range for different ADCs and drug-to-antibody ratios (DARs).

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development and evaluation of MMAF-ADCs. This section provides methodologies for key in vitro and in vivo assays.

MMAF-Antibody Conjugation via Maleimide Chemistry

This protocol describes a common method for conjugating a maleimide-functionalized MMAF derivative to a monoclonal antibody through the reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Maleimide-functionalized MMAF derivative (e.g., mc-MMAF) dissolved in a compatible organic solvent (e.g., DMSO)

-

Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)

-

Desalting columns (e.g., Sephadex G-25)

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in the conjugation buffer.

-

Disulfide Bond Reduction: Add a 10-20 fold molar excess of TCEP to the mAb solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

-

Removal of Reducing Agent: Remove excess TCEP using a desalting column pre-equilibrated with conjugation buffer.

-

Conjugation Reaction: Immediately add the maleimide-functionalized MMAF solution to the reduced mAb. A typical molar ratio of MMAF to mAb is between 4:1 and 8:1, depending on the desired drug-to-antibody ratio (DAR). The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

-

Purification: Remove unconjugated MMAF and other small molecules by size-exclusion chromatography or using a desalting column.

-

Characterization: Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the DAR. The DAR can be determined by various methods, including hydrophobic interaction chromatography (HIC) or mass spectrometry.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. broadpharm.com [broadpharm.com]

- 4. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium | Na | CID 5360545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ADC conjugation [bio-protocol.org]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 9. glpbio.com [glpbio.com]

- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. agilent.com [agilent.com]

An In-Depth Technical Guide to the Pharmacokinetic Properties of Monomethyl Auristatin F (MMAF)

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of Monomethyl Auristatin F (MMAF), a potent anti-tubulin agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes.

Introduction to MMAF

Monomethyl Auristatin F (MMAF) is a synthetic antineoplastic agent.[2][3] Unlike its analogue, Monomethyl Auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which makes it less permeable to cell membranes.[4] This property reduces off-target toxicity and makes it suitable for ADCs with non-cleavable linkers, where the payload is released after internalization and degradation of the antibody in the lysosome.[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of MMAF is critical for the design and development of effective and safe ADC therapies.[6][7]

Below is a diagram illustrating the general mechanism of action for an MMAF-based Antibody-Drug Conjugate.

Pharmacokinetic Profile Summary

Pharmacokinetic studies, primarily conducted in rats, reveal that unconjugated MMAF exhibits very poor oral bioavailability and is subject to high clearance.[6][8][9] When administered intravenously, its concentration in plasma declines rapidly.[4][6] However, when delivered as part of an ADC, the pharmacokinetic profile is governed by the antibody, leading to a much longer half-life and sustained exposure.[7]

The following tables summarize the key pharmacokinetic parameters of MMAF determined in Sprague-Dawley rats. The data was calculated using a non-compartmental model.[6]

Table 1: Pharmacokinetic Parameters of MMAF after Intravenous (IV) Administration in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | 5 |

| C₀ (Initial Plasma Concentration) | ng/mL | 2146.67 ± 110.15 |

| AUC (Area Under the Curve) | ng·h/mL | 1215.10 ± 195.53 |

| t₁/₂ (Half-life) | h | 0.49 ± 0.08 |

| CL (Clearance) | L/h/kg | 4.19 ± 0.67 |

| Vd (Volume of Distribution) | L/kg | 2.94 ± 0.28 |

| Source: Adapted from data presented in Molecules 2019, 24(15), 2754.[6][8][9] |

Table 2: Pharmacokinetic Parameters of MMAF after Oral (PO) Administration in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | 10 |

| Cₘₐₓ (Maximum Plasma Concentration) | ng/mL | Not Detected |

| Tₘₐₓ (Time to Cₘₐₓ) | h | Not Applicable |

| AUC (Area Under the Curve) | ng·h/mL | Not Detected |

| F (Bioavailability) | % | 0 |

| Source: Adapted from data presented in Molecules 2019, 24(15), 2754.[6][8][9] |

In vitro and in vivo studies have been conducted to identify MMAF metabolites.[6][8]

-

Primary Metabolic Pathway : The major metabolic pathway for MMAF is demethylation.[6][8]

-

Metabolites Identified : In rat liver microsome studies, seven distinct metabolites of MMAF were tentatively identified.[6][8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacokinetic properties of MMAF.

This protocol outlines the procedure for assessing the pharmacokinetic profile of MMAF following intravenous and oral administration in rats.[6][9]

Experimental Workflow:

Methodology:

-

Animals: Male Sprague-Dawley rats are used for the study.

-

Dosing Preparation: MMAF stock solutions (1 mg/mL) are prepared in dimethyl sulfoxide (DMSO).[9] Working solutions are prepared by further dilution.[9]

-

Administration:

-

Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the jugular vein into heparinized tubes at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged at 13,000 rpm for 10 minutes to separate the plasma, which is then stored at -80°C until analysis.[10]

A liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-TOF-MS/MS) assay is used for the quantification of MMAF in plasma.[6][8][9]

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 50 µL aliquot of plasma, add an internal standard.

-

Precipitate proteins by adding acetonitrile, then vortex and centrifuge.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]

-

Scan Type: Information-Dependent Analysis (IDA) with a high-resolution TOF full scan for metabolite profiling.[6] For quantification, Multiple Reaction Monitoring (MRM) or similar targeted methods are used.

-

Calibration: Calibration curves are prepared in blank plasma over a concentration range of approximately 3 to 2200 ng/mL.[6][8][9]

-

This protocol is used to identify potential metabolites of MMAF using liver microsomes.[6][8]

-

Incubation Mixture:

-

Prepare an incubation mixture containing rat or human liver microsomes, a buffer solution (e.g., phosphate buffer, pH 7.4), and MMAF.

-

Fortify the mixture with cofactors such as NADPH, UDPGA, and GSH to support Phase I and Phase II metabolic reactions.[9]

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the cofactor solution.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination & Sample Preparation:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant using LC-TOF-MS/MS to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[9]

-

This protocol determines the stability of MMAF in plasma from various species, which is crucial for interpreting PK data and for ADC development.[11][12][13]

Experimental Workflow:

Methodology:

-

Preparation: MMAF is added to plasma from different species (e.g., human, cynomolgus monkey, rat, mouse) to a final concentration.[11][12] The plasma contains an anticoagulant like EDTA.[11][12]

-

Incubation: Samples are incubated in a controlled environment at 37°C with 5% CO₂.[11][12]

-

Sampling: Aliquots are taken at various time points (e.g., 0, 4, 24, 48, 72, 144 hours).[11][12]

-

Analysis: The reaction is stopped at each time point by protein precipitation with an organic solvent. The remaining concentration of MMAF is quantified by LC-MS/MS.

-

Data Interpretation: The percentage of MMAF remaining at each time point is plotted to determine its stability. Studies show MMAF is highly stable in plasma across various species.[6][9][11][12]

Conclusion

The pharmacokinetic properties of free MMAF are characterized by high clearance and negligible oral bioavailability.[6][8] Its primary metabolic route is demethylation.[6][8] Despite its rapid clearance as a free agent, MMAF's high stability in plasma and potent cytotoxic activity make it an effective payload for ADCs.[5][11][12] When incorporated into an ADC, the pharmacokinetics are dictated by the antibody, ensuring prolonged circulation and targeted delivery to cancer cells. The detailed protocols and data presented in this guide serve as a valuable resource for the continued research and development of MMAF-based therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 6. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry [mdpi.com]

- 10. Pharmacokinetics, distribution, and excretion of sodium oligomannate, a recently approved anti-Alzheimer's disease drug in China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Plasma Stability Assay | Domainex [domainex.co.uk]

MMAF Sodium: A Technical Guide to a Potent Tubulin Polymerization Inhibitor in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethylauristatin F (MMAF) sodium is a synthetic and highly potent antineoplastic agent that functions as an inhibitor of tubulin polymerization. As a component of antibody-drug conjugates (ADCs), MMAF sodium provides a powerful cytotoxic payload that can be selectively delivered to cancer cells, thereby minimizing systemic toxicity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy in preclinical models.

Introduction

Microtubules are dynamic cytoskeletal polymers that are essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. Their critical role in cell proliferation makes them an attractive target for anticancer therapies. Auristatins, a class of synthetic dolastatin 10 analogs, are highly potent antimitotic agents that disrupt microtubule dynamics.

Monomethylauristatin F (MMAF) is a synthetic auristatin derivative that inhibits tubulin polymerization.[1] Unlike its counterpart, monomethylauristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to cell membranes. This reduced permeability results in lower cytotoxicity of the free drug, a desirable characteristic for ADC payloads as it minimizes off-target toxicity. When conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen, MMAF is efficiently internalized into cancer cells, where the linker is cleaved, releasing the potent cytotoxic agent and leading to cell death. The sodium salt of MMAF is a commonly used form in research and development.

Mechanism of Action

MMAF exerts its cytotoxic effects by disrupting the dynamics of microtubule assembly. The process begins with the binding of an MMAF-conjugated ADC to its target antigen on the surface of a cancer cell.

Upon internalization, the ADC is trafficked to the lysosome, where enzymatic or chemical cleavage of the linker releases the active MMAF payload into the cytoplasm. Free MMAF then binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and programmed cell death.

The signaling cascade initiated by MMAF-induced microtubule disruption involves several key regulatory proteins.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the in vitro polymerization of purified tubulin by monitoring the change in turbidity.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO or appropriate solvent)

-

Paclitaxel (positive control for polymerization enhancement)

-

Vinblastine or Nocodazole (positive controls for polymerization inhibition)

-

96-well, half-area, clear bottom microplate

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Protocol:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% (v/v) glycerol. Keep on ice.

-

Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare solutions of positive and negative controls.

-

Pre-warm the 96-well plate and the spectrophotometer to 37°C.

-

Add 10 µL of the diluted this compound or control solutions to the appropriate wells of the pre-warmed plate.

-

To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.[2][3]

-

Plot the absorbance (turbidity) versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Cell Viability Assay (MTT-Based)

This assay determines the cytotoxic effect of this compound or MMAF-ADCs on cancer cell lines by measuring metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound or MMAF-ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm.

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound or MMAF-ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.

-

Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an MMAF-ADC in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., Nude or SCID)

-

Cancer cell line that forms solid tumors

-

MMAF-ADC

-

Vehicle control (e.g., saline or formulation buffer)

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Subcutaneously implant a suspension of cancer cells into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the MMAF-ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the specific ADC and tumor model.

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the MMAF-ADC.

Quantitative Data

In Vitro Cytotoxicity of MMAF and MMAF-ADCs

The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of free MMAF and various MMAF-conjugated ADCs against a panel of cancer cell lines.

| Compound/ADC | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Free MMAF | Jurkat | T-cell leukemia | 450 | [2] |

| Free MMAF | SKBR3 | Breast Cancer | 83 | [2] |

| Chi-Tn/MMAF ADC | Jurkat | T-cell leukemia | Varies with Tn expression | [2] |

| EV20/MMAF ADC | HuH7 | Liver Cancer | ~25 | [3] |

| EV20/MMAF ADC | PLC/PRF/5 | Liver Cancer | ~70 | [3] |

| Depatux-m (ABT-414) | NCI-H1703 | Lung Cancer | - | [4] |

| Depatux-m (ABT-414) | NCI-H292 | Lung Cancer | - | [4] |

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as incubation time and cell density.

In Vivo Efficacy of MMAF-ADCs

The table below presents a summary of the in vivo antitumor activity of different MMAF-ADCs in various xenograft models.

| ADC | Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Chi-Tn/MMAF | LOX xenograft | Melanoma | Twice a week | Significant tumor growth delay | [2] |

| P-MMAF (Pertuzumab-MMAF) | NCI N87 xenograft | Gastric Cancer | 1 nmol, single dose | Tumor growth inhibition | |

| T-MMAF (Trastuzumab-MMAF) | NCI N87 xenograft | Gastric Cancer | 1 nmol, single dose | Tumor growth inhibition | |

| EV20-sss-vc/MMAF | Liver Cancer xenograft | Liver Cancer | - | Inhibition of tumor growth | [3] |

| Depatux-m (ABT-414) | NCI-H1703 xenograft | Lung Cancer | Q4Dx6 | Tumor growth inhibition | [4] |

Pharmacokinetics and Stability

Pharmacokinetic studies of free MMAF in rats have shown that it has 0% oral bioavailability and is subject to high clearance. The major metabolic pathway identified is demethylation.[5] When conjugated to an antibody, the pharmacokinetic profile is largely dictated by the antibody. The linker chemistry plays a crucial role in the stability of the ADC in circulation, preventing premature release of the payload.[6]

This compound Properties and Handling:

-

Solubility: The solubility of this compound is dependent on the solvent and pH. It is generally soluble in organic solvents like DMSO. Aqueous solubility can be enhanced with the use of co-solvents or formulation aids.

-

Stability: MMAF and its conjugates are generally stable molecules. However, specific linker stability can vary. It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working solutions for experiments.

Conclusion

This compound is a potent tubulin polymerization inhibitor that serves as a valuable cytotoxic payload for antibody-drug conjugates. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of G2/M arrest and apoptosis, is well-characterized. The reduced cell permeability of free MMAF enhances its safety profile as an ADC component. The experimental protocols and preclinical data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and its conjugates in the pursuit of more effective and targeted cancer therapies.

References

- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review of recent advances on single use of antibody-drug conjugates or combination with tumor immunology therapy for gynecologic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Bystander Effect of MMAF Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. Their efficacy is determined not only by the specificity of the antibody and the potency of the cytotoxic payload but also by the ability of the payload to elicit a "bystander effect"—the killing of adjacent, antigen-negative tumor cells. This phenomenon is crucial for treating heterogeneous tumors where antigen expression is varied. Monomethyl auristatin F (MMAF), a potent antimitotic agent, is a frequently used payload in ADC development. This technical guide provides an in-depth examination of the bystander effect of MMAF sodium, contrasting it with its close analog, monomethyl auristatin E (MMAE), to elucidate the underlying mechanisms that govern this differential activity. We will delve into the physicochemical properties influencing the bystander effect, present quantitative data on cytotoxicity, and provide detailed experimental protocols for its assessment.

Introduction to the Bystander Effect in ADCs

The bystander effect of an ADC is the ability of its cytotoxic payload, once released from the target antigen-positive cell, to diffuse into and kill neighboring antigen-negative cells.[1] This is a critical attribute for ADCs designed to treat solid tumors, which are often characterized by heterogeneous antigen expression. A potent bystander effect can overcome this limitation, leading to a more profound anti-tumor response. The key determinant of a payload's ability to induce a bystander effect is its physicochemical properties, particularly its ability to cross cell membranes.[2]

The Molecular Basis of MMAF's Limited Bystander Effect

Monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE) are both highly potent synthetic analogs of the natural antimitotic agent dolastatin 10.[3] They share a similar core structure and mechanism of action, which involves the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis. However, a critical structural difference dictates their bystander potential.

MMAF possesses a charged carboxyl group at its C-terminus, rendering it a hydrophilic molecule.[3][] This charge significantly hinders its ability to passively diffuse across the lipid bilayers of cell membranes.[2] Consequently, once an MMAF-conjugated ADC is internalized by an antigen-positive cell and the MMAF payload is released within the lysosome, the payload is largely trapped within that cell.

In contrast, MMAE has an uncharged C-terminus, making it more lipophilic and membrane-permeable.[3][] This property allows MMAE to readily diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by and kill adjacent antigen-negative cells.[2]

The following diagram illustrates the intracellular fate of an MMAF-ADC and the limitation of its bystander effect.

Figure 1: Mechanism of MMAF-ADC action and its limited bystander effect.

Quantitative Comparison of MMAF and MMAE Cytotoxicity

The intrinsic potency of MMAF and MMAE is comparable. However, when delivered as part of an ADC, the difference in their ability to permeate cells and exert a bystander effect leads to variations in their overall cytotoxic activity, especially in mixed cell populations. The following table summarizes publicly available IC50 data for MMAF and MMAE, both as free drugs and as ADC payloads.

| Compound | Cell Line | IC50 (nM) | Notes | Reference |

| Free MMAF | Various | Generally higher than MMAE | Less cell-permeable. | [5] |

| Free MMAE | SKBR3 | 3.27 ± 0.42 | Potent cytotoxicity. | [6] |

| HEK293 | 4.24 ± 0.37 | Potent cytotoxicity. | [6] | |

| BxPC-3 | 0.97 ± 0.10 | Pancreatic cancer cell line. | [7] | |

| PSN-1 | 0.99 ± 0.09 | Pancreatic cancer cell line. | [7] | |

| Capan-1 | 1.10 ± 0.44 | Pancreatic cancer cell line. | [7] | |

| Panc-1 | 1.16 ± 0.49 | Pancreatic cancer cell line. | [7] | |

| vc-MMAE | SKBR3 | 410.54 ± 4.9 | Linker affects potency. | [8] |

| HEK293 | 482.86 ± 6.4 | Linker affects potency. | [8] | |

| cAC10-vcMMAF | Karpas-35R (CD30-) | > 5 µg/mL | Resistant due to lack of target. | [9] |

| cAC10-vcMMAE | Karpas-35R (CD30-) | > 5 µg/mL | Resistant due to lack of target. | [9] |

| cOKT9-vcMMAF | Karpas-35R (CD71+) | 1-4 ng/mL | Potent against target-positive cells. | [9] |

| cOKT9-vcMMAE | Karpas-35R (CD71+) | 1-4 ng/mL | Potent against target-positive cells. | [9] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for Assessing the Bystander Effect

The bystander effect of an ADC is typically evaluated using in vitro and in vivo models that mimic a heterogeneous tumor environment.

In Vitro Bystander Effect Assays

Two common in vitro methods are the co-culture assay and the conditioned medium transfer assay.[10][11]

4.1.1. Co-culture Assay

This assay directly measures the killing of antigen-negative cells when they are grown together with antigen-positive cells in the presence of the ADC.

-

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line (often engineered to express a fluorescent protein like GFP for easy identification)[12]

-

ADC of interest (e.g., MMAF-ADC)

-

Control ADC (non-binding or with a non-permeable payload)

-

Cell culture medium and supplements

-

96-well plates (black wall, clear bottom for fluorescence reading)[13]

-

Plate reader with fluorescence capabilities or flow cytometer

-

-

Protocol:

-

Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Total cell density should be optimized for the duration of the assay.

-

As controls, seed Ag+ cells alone and Ag- cells alone.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the ADC and control ADC in culture medium.

-

Add the ADC dilutions to the appropriate wells. Include untreated control wells.

-

Incubate the plate for a period of time sufficient to observe cytotoxicity (typically 72-120 hours).

-

Assess the viability of the Ag- cell population. This can be done by:

-

Fluorescence plate reading: If using GFP-labeled Ag- cells, read the fluorescence intensity. A decrease in fluorescence in the co-culture wells compared to the Ag- only wells indicates a bystander effect.

-

Flow cytometry: Stain the cells with a viability dye (e.g., propidium iodide) and analyze the GFP-positive population for viability.

-

-

Calculate the percentage of bystander cell killing.

-

4.1.2. Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the medium by the Ag+ cells and can subsequently kill Ag- cells.

-

Materials: Same as for the co-culture assay.

-

Protocol:

-

Seed Ag+ cells in a culture plate and allow them to adhere.

-

Treat the Ag+ cells with the ADC for a defined period (e.g., 48-72 hours).

-

Collect the culture medium (now "conditioned medium").

-

Centrifuge the conditioned medium to remove any detached cells.

-

Seed Ag- cells in a separate 96-well plate and allow them to adhere.

-

Add the conditioned medium to the Ag- cells.

-

As a control, treat Ag- cells with fresh medium containing the same concentration of the ADC that was used to treat the Ag+ cells.

-

Incubate the Ag- cells for 48-72 hours.

-

Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).

-

A greater reduction in viability in the cells treated with conditioned medium compared to those treated with fresh medium containing the ADC indicates a bystander effect.

-

The following diagram illustrates the workflow for these in vitro assays.

Figure 2: Experimental workflows for in vitro bystander effect assays.

In Vivo Admixed Tumor Model

This model provides a more physiologically relevant assessment of the bystander effect in a whole-animal system.[2]

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Ag+ and Ag- tumor cell lines (syngeneic if using immunocompetent mice)

-

ADC of interest

-

Control ADC

-

Vehicle control

-

Calipers for tumor measurement

-

-

Protocol:

-

Prepare a mixed cell suspension of Ag+ and Ag- cells at a defined ratio.

-

Subcutaneously implant the cell mixture into the flank of the mice.

-

Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (Vehicle, Control ADC, MMAF-ADC).

-

Administer the treatments intravenously according to the dosing schedule.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, tumors can be excised for histological or immunohistochemical analysis to visualize the effects on both Ag+ and Ag- cell populations.

-

A significant reduction in tumor growth in the ADC-treated group compared to the control groups, particularly if the reduction is greater than what would be expected from killing only the Ag+ cells, indicates an in vivo bystander effect. For MMAF-ADCs, a limited bystander effect is expected.

-

Conclusion

The bystander effect is a critical consideration in the design and development of effective antibody-drug conjugates. For this compound, its inherent physicochemical properties—specifically its charged nature and resulting low membrane permeability—severely limit its ability to induce a significant bystander effect. While MMAF remains a highly potent cytotoxic agent for direct, targeted cell killing, its utility in treating heterogeneous tumors with varied antigen expression may be limited compared to ADCs with membrane-permeable payloads like MMAE. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of the bystander effect of novel ADCs, enabling a more informed selection of payload and linker technologies for specific therapeutic applications.

References

- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 5. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. herbmedpharmacol.com [herbmedpharmacol.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. agilent.com [agilent.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to MMAF Sodium for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of Monomethyl Auristatin F (MMAF) sodium, a potent anti-mitotic agent integral to the development of next-generation Antibody-Drug Conjugates (ADCs). Addressed to researchers, scientists, and professionals in drug development, this document details the physicochemical properties, mechanism of action, and relevant experimental protocols associated with MMAF sodium.

Core Properties of MMAF and this compound

MMAF is a synthetic analogue of the natural product dolastatin 10.[1] Its sodium salt form is frequently utilized in the bioconjugation process. The key quantitative data for both forms are summarized below for easy reference.

| Property | MMAF | This compound |

| CAS Number | 745017-94-1 | 1799706-65-2 |

| Molecular Formula | C₃₉H₆₅N₅O₈ | C₃₉H₆₄N₅NaO₈ |

| Molecular Weight | 731.96 g/mol | 753.94 g/mol |

Mechanism of Action: A Potent Tubulin Inhibitor

MMAF exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cellular division.[2][3][][5][6][7][8] As a potent inhibitor of tubulin polymerization, MMAF binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[9]